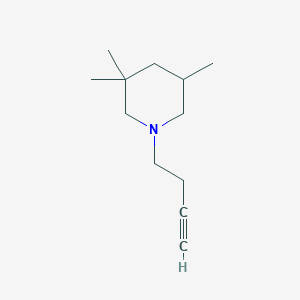

1-But-3-ynyl-3,3,5-trimethylpiperidine

Description

Properties

IUPAC Name |

1-but-3-ynyl-3,3,5-trimethylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N/c1-5-6-7-13-9-11(2)8-12(3,4)10-13/h1,11H,6-10H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOCJTYCTWESNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)CCC#C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864856-77-8 | |

| Record name | 1-(but-3-yn-1-yl)-3,3,5-trimethylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-But-3-ynyl-3,3,5-trimethylpiperidine typically involves the alkylation of 3,3,5-trimethylpiperidine with a but-3-ynyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common bases used in this reaction include sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is typically performed in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of 1-But-3-ynyl-3,3,5-trimethylpiperidine may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction pathways can further improve the scalability and cost-effectiveness of the production.

Chemical Reactions Analysis

Types of Reactions

1-But-3-ynyl-3,3,5-trimethylpiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated derivatives.

Substitution: Nucleophilic substitution reactions can occur at the but-3-ynyl group, where halides or other nucleophiles replace the alkyne moiety.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.

Reduction: H2 with Pd/C catalyst, lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides, sodium azide (NaN3), or other nucleophiles in polar aprotic solvents.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Saturated piperidine derivatives.

Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

Nicotinic Acetylcholine Receptor Antagonism

1-But-3-ynyl-3,3,5-trimethylpiperidine has been identified as a selective antagonist for certain subtypes of nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds targeting nAChRs can influence various neurological conditions and are being explored for their therapeutic potential in treating nicotine dependence and related disorders. In particular, studies have shown that such antagonists can modulate dopamine release in the brain, which is crucial for addiction mechanisms .

Table 1: Nicotinic Receptor Subtypes and Their Therapeutic Implications

| Receptor Subtype | Role in Neurological Conditions | Potential Therapeutic Application |

|---|---|---|

| α4β2 | Cognitive enhancement | Alzheimer's disease |

| α7 | Anti-inflammatory effects | Schizophrenia |

| α3β4 | Pain modulation | Chronic pain management |

Therapeutic Potential in Nicotine Addiction

The compound has shown promise as an adjunct therapy for smoking cessation. Its ability to inhibit nAChRs may help reduce withdrawal symptoms and cravings associated with nicotine addiction. Clinical studies have indicated that nAChR antagonists can improve cessation outcomes when used alongside traditional therapies like nicotine replacement therapy .

Case Study: Efficacy of nAChR Antagonists

In a randomized controlled trial involving smokers, participants receiving a combination of 1-but-3-ynyl-3,3,5-trimethylpiperidine and a nicotine patch exhibited significantly higher rates of smoking cessation compared to those receiving the patch alone. This suggests that the compound may enhance the efficacy of existing smoking cessation strategies by addressing cravings more effectively .

Broader Implications in Drug Development

The structural properties of 1-but-3-ynyl-3,3,5-trimethylpiperidine make it a valuable scaffold for the development of new pharmacological agents. Its nitrogen-containing structure allows for diverse modifications that can enhance selectivity and potency against various biological targets. Recent advances in medicinal chemistry have highlighted the importance of such compounds in developing treatments for cancer, inflammation, and infectious diseases .

Table 2: Potential Modifications and Their Effects

| Modification Type | Expected Outcome |

|---|---|

| Alkyl chain extension | Increased lipophilicity |

| Aromatic substitutions | Enhanced receptor binding affinity |

| Functional group addition | Broadened pharmacological activity |

Mechanism of Action

The mechanism of action of 1-But-3-ynyl-3,3,5-trimethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

To contextualize 1-but-3-ynyl-3,3,5-trimethylpiperidine, its structural and functional attributes are compared with two related compounds from the literature (Table 1).

Table 1: Comparative Analysis of Piperidine Derivatives

Key Structural and Functional Differences

Substituent Effects on Reactivity The but-3-ynyl group in the target compound introduces sp-hybridized carbon atoms, enabling reactions like Huisgen cycloaddition (click chemistry). This contrasts with the chloroacetyl group in ’s compound, which may undergo nucleophilic substitution or hydrolysis . The cyano and ketone groups in ’s compound enhance electrophilicity, facilitating hydrolysis to lactones, whereas the alkyne in the target compound is less reactive toward aqueous conditions .

Impact of Aryl vs. Alkyne Substituents

- Aryl groups (e.g., 3,4,5-trimethoxyphenyl in ) are associated with enhanced bioactivity (e.g., anticancer properties via π-π interactions with target proteins) . In contrast, the alkyne in the target compound may improve membrane permeability due to increased lipophilicity.

Synthetic Pathways

- The target compound’s synthesis likely involves alkylation of a preformed piperidine core, differing from the condensation methods used for and ’s compounds .

Research Findings and Limitations

- : Demonstrates that aryl-substituted piperidines exhibit measurable bioactivity, but the target compound’s alkyne substituent lacks direct pharmacological data .

Biological Activity

1-But-3-ynyl-3,3,5-trimethylpiperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : 1-But-3-ynyl-3,3,5-trimethylpiperidine

- Molecular Formula : C12H17N

- Molecular Weight : 177.27 g/mol

The biological activity of 1-but-3-ynyl-3,3,5-trimethylpiperidine is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has been shown to act as a selective antagonist for nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous physiological processes including muscle contraction and neurotransmission.

Table 1: Summary of Biological Activities

Antifibrotic Activity

In a study investigating the antifibrotic properties of various compounds, 1-but-3-ynyl-3,3,5-trimethylpiperidine demonstrated significant inhibitory effects on TGF-β1-induced collagen I upregulation in human proximal tubular cells. The compound exhibited an IC50 value of 0.83 μM, indicating strong potential as a therapeutic agent for renal fibrosis .

Cytotoxicity and Multidrug Resistance

Research has shown that derivatives of piperidine compounds can enhance the retention of chemotherapeutic agents like doxorubicin in multidrug-resistant cancer cell lines. In particular, studies indicated that 1-but-3-ynyl-3,3,5-trimethylpiperidine could modulate the ABCB1 multidrug efflux pump, enhancing the efficacy of conventional treatments against resistant tumors .

Case Study 1: Renal Fibrosis Model

In a controlled laboratory setting, the compound was tested on mProx tubular cells stimulated with TGF-β1. Results indicated that treatment with 1-but-3-ynyl-3,3,5-trimethylpiperidine significantly reduced collagen I expression compared to untreated controls. This suggests its potential utility in treating chronic kidney diseases characterized by fibrotic changes .

Case Study 2: Cancer Cell Lines

In vitro studies involving mouse T-lymphoma cells revealed that the compound exhibited moderate to high cytotoxicity against both parental and multidrug-resistant cell lines. Notably, it was effective at concentrations as low as 2 μM in modulating drug resistance mechanisms .

Q & A

Q. What are the key considerations for synthesizing 1-But-3-ynyl-3,3,5-trimethylpiperidine in a laboratory setting?

Synthesis typically involves multi-step reactions, such as piperidine ring formation followed by alkyne and methyl group substitutions. Reaction conditions (temperature, solvent, catalysts) must be optimized to avoid side products like over-alkylation or ring instability. Characterization via NMR and HPLC is critical to confirm structure and purity .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

High-resolution mass spectrometry (HRMS) validates molecular weight, while ¹H/¹³C NMR identifies substituent positions and stereochemistry. HPLC assesses purity (>95% is standard for research-grade material). Cross-referencing retention times and spectral data with known standards reduces ambiguity .

Q. How do steric and electronic effects influence the reactivity of the piperidine ring in this compound?

The 3,3,5-trimethyl groups introduce steric hindrance, limiting nucleophilic attack at the nitrogen. The but-3-ynyl substituent’s electron-withdrawing nature may polarize the ring, affecting its participation in cycloaddition or alkylation reactions. Computational models (e.g., DFT) can predict reactive sites .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?

Use dynamic NMR to study conformational exchange at varying temperatures. Compare experimental coupling constants with quantum-mechanical simulations (e.g., Gaussian) to identify dominant conformers. Discrepancies may arise from solvent effects or incomplete basis sets in calculations .

Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?

A 2³ factorial design evaluates variables like temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) identifies interactions between factors. For example, higher temperatures may reduce reaction time but increase byproduct formation, requiring trade-off analysis .

Q. What computational approaches predict the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?

Molecular dynamics simulations assess solubility in biological matrices. Docking studies with cytochrome P450 enzymes predict metabolic hotspots. ADME profiles can be refined using QSAR models trained on analogous piperidine derivatives .

Q. How do solvent polarity and pH affect the compound’s stability in biological assays?

Polar aprotic solvents (e.g., DMSO) enhance solubility but may accelerate hydrolysis of the alkyne group. Buffered solutions at physiological pH (7.4) prevent protonation of the piperidine nitrogen, maintaining its lipophilicity for membrane permeability studies .

Q. What methodologies validate the compound’s interaction with biological targets (e.g., receptors, enzymes)?

Surface plasmon resonance (SPR) measures binding kinetics, while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters. Competitive assays with radiolabeled ligands (e.g., [³H]-ligands) confirm specificity. Cross-validate with in silico docking to reconcile experimental and theoretical data .

Data Management & Methodological Rigor

Q. How should researchers address batch-to-batch variability in physicochemical properties?

Implement strict quality control protocols: track retention time shifts in HPLC, monitor melting point ranges, and use statistical process control (SPC) charts. Variability often stems from impurities in starting materials or incomplete purification steps .

Q. What role do cheminformatics tools play in cataloging derivatives of this compound?

Databases like PubChem or Reaxys curate structural analogs, enabling SAR studies. Machine learning algorithms (e.g., random forests) prioritize derivatives with desired bioactivity. Ensure metadata (e.g., synthetic yields, spectral IDs) is annotated for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.